molecular formula C9H8FNO B3359758 7-Fluoro-1-methylindolin-2-one CAS No. 875003-44-4

7-Fluoro-1-methylindolin-2-one

Cat. No. B3359758
M. Wt: 165.16 g/mol
InChI Key: NWIUSWJEIXFMSG-UHFFFAOYSA-N
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Patent
US07435751B2

Procedure details

This is similar to the procedure described in G. W. Rewcastle, B. D. Palmer, E. M. Dobrusin, D. W. Fry, A. J. Kracker and W. A. Deny, Journal of Medicinal Chemistry, 1994, 37, 2033-2042. A suspension of the 7-fluoro-1,3-dihydro-indol-2-one (9, 1.0 g, 6.62 mmol.) in H2O (30 mL) and NaOH (0.397 g, 9.92 mmol., 1.50 eq.) was treated with dimethyl sulfate (1.24 g, 9.86 mmol., 1.49 eq., 0.933 mL; added all at once) and heated to 100° C. for approx. 10 min. and then allowed to cooled to about 50° C. An additional 1.0 eq. of NaOH (0.265 g) and then additional 1 eq. of dimethyl sulfate (0.835 g, 0.626 mL) were added. Again heated to 100° for approx. 10 min. Then cooled to 0° C. in an ice bath and stirred and then filtered off solids, washed several times with water and dried on buchner funnel under vacuum overnight to yield the title compound as a solid. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 3.4 (d, J=2.5 Hz, 3H) 3.5 (s, 2H) 6.9 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.397 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.265 g
Type
reactant
Reaction Step Three
Quantity
0.626 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[OH-].[Na+].S(OC)(O[CH3:18])(=O)=O>O>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH3:18])[C:8](=[O:11])[CH2:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC=C2CC(NC12)=O
Name
Quantity
0.397 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0.265 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.626 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added all at once) and
TEMPERATURE
Type
TEMPERATURE
Details
to cooled to about 50° C
TEMPERATURE
Type
TEMPERATURE
Details
Again heated to 100° for approx. 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
Then cooled to 0° C. in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered off solids
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried on buchner funnel under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2CC(N(C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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